molecular formula C22H30N2O2 B5043772 N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Cat. No.: B5043772
M. Wt: 354.5 g/mol
InChI Key: AIFVSAUCNVSQOG-UHFFFAOYSA-N
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Description

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a piperidine ring substituted with methoxy and phenylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.

Mechanism of Action

The mechanism of action of N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its piperidine ring and methoxyphenyl substituents make it a versatile compound for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O2/c1-23-13-11-20(12-14-23)24(2)16-19-9-10-21(22(15-19)25-3)26-17-18-7-5-4-6-8-18/h4-10,15,20H,11-14,16-17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFVSAUCNVSQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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